6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine is a nitrogen-containing heterocyclic compound characterized by its unique pyrrolopyrimidine core structure. This compound is significant in various fields, including chemistry, biology, and medicine, due to its diverse structural and chemical properties. Its applications range from serving as a building block in organic synthesis to potential therapeutic uses against various diseases, including cancer and viral infections.
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine is classified as a heterocyclic aromatic organic compound. Its molecular formula is and it has a molecular weight of approximately 226.24 g/mol. The compound is identified by the CAS number 1173285-69-2.
The synthesis of 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine typically involves cyclization reactions that can be achieved through several methods:
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions:
The mechanism of action for 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets in biological systems:
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research and industry.
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific applications:
Multicomponent reactions (MCRs) represent the most efficient route to construct the 6-phenylpyrrolo[3,2-d]pyrimidine core. A pivotal one-pot, three-component reaction combines arylglyoxals, 4-hydroxycoumarin, and 6-aminouracil (or its 1,3-dimethyl analog) under reflux conditions. This method leverages L-proline organocatalysis (20 mol%) in acetic acid to achieve cyclization in 4–8 hours, yielding coumarin-fused derivatives (e.g., 4a) with up to 81% efficiency [2] . The mechanism proceeds via:
A green alternative employs tetra-n-butylammonium bromide (TBAB) (5 mol%) in ethanol at 50°C, achieving comparable yields (73–95%) in shorter reaction times (60–80 minutes) without heavy metal catalysts [7].
Table 1: Multicomponent Synthesis of 6-Substituted Pyrrolo[3,2-d]Pyrimidines
Aryl Group | Catalyst | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
Phenyl | L-Proline | Acetic acid | 7 | 73 |
4-Methylphenyl | L-Proline | Acetic acid | 5 | 81 |
Phenyl | TBAB | Ethanol | 1.1 | 90 |
4-Chlorophenyl | TBAB | Ethanol | 1.2 | 88 |
C7 halogenation is critical for modulating bioactivity, particularly in anticancer and antimicrobial applications. The palladium-catalyzed heteroannulation of N-(3-chloropyrazin-2-yl)-methanesulfonamide with terminal alkynes provides direct access to 7-halogenated pyrrolo[3,2-d]pyrimidines [4] [8]. Key advantages include:
Bromination at C7 enhances DNA intercalation capacity and topoisomerase inhibition in antitumor analogs, while chlorine atoms improve metabolic stability and membrane permeability [4] [8].
Table 2: Halogenation Methods at C7
Halogen | Reagent | Temperature | Application Target |
---|---|---|---|
Bromo | Pd(OAc)₂/CuI/PPh₃ | 80°C | Anticancer agents |
Chloro | NCS (N-Chlorosuccinimide) | 25°C | Antimicrobial agents |
Iodo | I₂/CuI | 60°C | Radiolabeled precursors |
N5-Alkylation of 6-phenylpyrrolo[3,2-d]pyrimidine scaffolds significantly impacts pharmacokinetic properties. Direct alkylation uses alkyl halides in polar aprotic solvents (DMF, DMSO) with inorganic bases (K₂CO₃):
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine + R-X → 6-Phenyl-5-R-pyrrolo[3,2-d]pyrimidine
Solvent selection dictates regioselectivity:
Notably, benzyl bromide in DMF yields N5-benzyl derivatives that exhibit 3-fold enhanced metabolic stability in liver microsome assays compared to unmethylated analogs. Methylation at N5 also increases lipophilicity (log P +0.8), improving blood-brain barrier penetration for CNS-targeted agents .
Organocatalysts dramatically enhance the efficiency of pyrrolo[3,2-d]pyrimidine synthesis:
L-Proline (20 mol%):
Tetra-n-butylammonium bromide (TBAB) (5 mol%):
Table 3: Catalyst Performance Comparison
Catalyst | Loading (mol%) | Temperature | Reaction Time | Yield Range (%) |
---|---|---|---|---|
L-Proline | 20 | Reflux | 4–8 h | 73–81 |
TBAB | 5 | 50°C | 60–80 min | 73–95 |
p-TSA | 10 | Reflux | 6 h | 46 |
ZrOCl₂ | 10 | Reflux | 6 h | 45 |
Regiocontrol at C5, C6, and C7 positions enables precise bioactivity tuning:
C6 modifications:
C5 functionalization:
C7 diversification:
Table 4: Bioactivity vs. Substituent Position
Position | Substituent | Biological Activity | Potency (IC₅₀) |
---|---|---|---|
C6 | Phenyl | Dual TS/DHFR inhibition | 46 nM (TS) |
C6 | 4-Methylphenyl | Antifungal | 2.1 μg/mL |
C5 | 4-Hydroxycoumarin | Anti-Toxoplasma DHFR inhibition | 18 nM |
C7 | 4-Ethynylphenyl | Topoisomerase I inhibition | 83 nM |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1